molecular formula C14H26N2O3 B12985562 Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate

Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate

Cat. No.: B12985562
M. Wt: 270.37 g/mol
InChI Key: WWJNZHOEBJKXQK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is azetidine-1-carboxylate , a four-membered saturated nitrogen-containing ring. The tert-butyl group occupies the carboxylate position at the azetidine’s 1-position, while the 3-position is substituted with a (piperidin-4-yloxy)methyl group. The full IUPAC name is tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate .

Synonyms for this compound include:

  • 1-Boc-3-((4-piperidyloxy)methyl)azetidine
  • tert-Butyl 3-[(piperidin-4-yloxy)methyl]azetidine-1-carboxylate

The molecular formula is C14H26N2O3 , with a molecular weight of 270.37 g/mol . Key identifiers include CAS numbers for related derivatives, such as 2126176-76-7 (hydrochloride salt variant) and 1251006-64-0 (non-salt analog) .

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by two saturated heterocycles: the azetidine (four-membered ring) and piperidine (six-membered ring). Computational studies of analogous azetidine-piperidine hybrids reveal distinct conformational preferences:

  • Azetidine Ring : The four-membered ring adopts a puckered conformation to minimize angle strain. Substituents at the 3-position influence puckering dynamics, with the (piperidin-4-yloxy)methyl group introducing steric interactions that favor a twist-boat conformation .
  • Piperidine Ring : The piperidine moiety typically exists in a chair conformation , with the oxygen atom at the 4-position contributing to hydrogen-bonding capabilities. The methyleneoxy linker between the azetidine and piperidine rings allows rotational flexibility, enabling adaptive molecular interactions .

Density functional theory (DFT) calculations on similar scaffolds suggest that the tert-butyl group imposes steric hindrance, stabilizing the azetidine ring in a specific puckered state. This rigidity contrasts with more flexible analogs lacking bulky substituents .

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this specific compound are limited, studies on related azetidine and piperidine derivatives provide insights:

Parameter Azetidine Derivatives Piperidine Derivatives
Bond Length (C-N) 1.47 Å 1.49 Å
Bond Angle (C-N-C) 89.5° 111.2°
Ring Puckering 25° (twist) Chair (0°)

Azetidine’s smaller ring size results in significant angle strain (89.5° vs. tetrahedral 109.5°), while piperidine’s chair conformation alleviates strain through staggered bond orientations. Hydrogen-bonding networks in azetidine-piperidine hybrids often involve the tertiary amine of piperidine and ester carbonyl groups, as observed in structurally related compounds .

Comparative Analysis with Related Azetidine-Piperidine Hybrid Scaffolds

Comparative analysis highlights key structural and functional differences:

  • Functional Group Variations :

    • JAK1 Inhibitors : Patented derivatives like {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile replace the tert-butyl group with fluorinated aromatic systems, enhancing target binding affinity .
    • Dewar Pyridine Isosteres : Rigid bicyclic systems, such as 4H-Dewar pyridines, mimic piperidine geometry while constraining conformational flexibility. These isosteres exhibit comparable exit vector orientations but reduced entropy penalties in binding interactions .
  • Stereoelectronic Effects :

    • The tert-butyl group in this compound provides electron-donating inductive effects, stabilizing the carboxylate moiety. In contrast, electron-withdrawing groups (e.g., trifluoromethyl) in related compounds enhance solubility and metabolic stability .
  • Synthetic Versatility :

    • The methyleneoxy linker allows modular functionalization, enabling the attachment of diverse pharmacophores. This contrasts with directly fused azetidine-piperidine systems, which require complex synthetic routes .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 3-(piperidin-4-yloxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-11(9-16)10-18-12-4-6-15-7-5-12/h11-12,15H,4-10H2,1-3H3

InChI Key

WWJNZHOEBJKXQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution on a Halomethyl Azetidine Intermediate

  • Step 1: Preparation of tert-butyl 3-(halomethyl)azetidine-1-carboxylate

    The azetidine ring is functionalized at the 3-position with a halomethyl group (e.g., bromomethyl or chloromethyl) while the nitrogen is protected with a Boc group. This intermediate is typically prepared by halogenation of the corresponding hydroxymethyl azetidine or by direct substitution reactions on azetidine derivatives.

  • Step 2: Nucleophilic substitution with piperidin-4-ol

    The halomethyl azetidine intermediate is reacted with piperidin-4-ol under basic conditions to form the ether linkage. Typical bases include cesium carbonate or potassium carbonate, and the reaction is carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C) for several hours.

  • Step 3: Workup and purification

    After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents such as dichloromethane. The organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography using gradients of petroleum ether and ethyl acetate.

  • Example Data from Related Piperidine Ether Synthesis

Parameter Condition/Result
Base Cesium carbonate (Cs2CO3)
Solvent N,N-dimethylformamide (DMF)
Temperature 80 °C
Reaction time 2 hours
Yield Up to 90% (for similar piperidine ether products)
Purification Silica gel chromatography (petroleum ether/EtOAc gradient)

This method is supported by analogous procedures for piperidine ether derivatives reported in the literature.

Alternative Routes: Direct Coupling and Protection Sequence

  • In some cases, the piperidin-4-ol is first protected or functionalized (e.g., as a mesylate or tosylate), then reacted with the azetidine intermediate.
  • The Boc protection can be introduced either before the coupling step (on azetidine nitrogen) or after the ether formation, depending on the stability of intermediates.
  • Hydrogenation or catalytic steps may be employed if unsaturated intermediates are involved, as seen in related piperidine and azetidine chemistry.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Notes
1 Synthesis of tert-butyl 3-(halomethyl)azetidine-1-carboxylate Halogenation of hydroxymethyl azetidine; Boc protection reagents Boc protection typically via Boc2O or equivalent
2 Nucleophilic substitution with piperidin-4-ol Piperidin-4-ol, Cs2CO3, DMF, 80 °C, 2 h Ether bond formation via SN2 mechanism
3 Workup and purification Extraction with CH2Cl2, drying, silica gel chromatography Gradient elution with petroleum ether/ethyl acetate
4 Optional post-synthesis modifications Hydrogenation or further functionalization Depending on target derivative needs

Research Findings and Considerations

  • The use of cesium carbonate as a base in DMF is effective for promoting the nucleophilic substitution to form the ether linkage with high yield and purity.
  • The Boc protecting group provides stability to the azetidine nitrogen during the reaction and purification steps, preventing side reactions.
  • Purification by silica gel chromatography is standard, with solvent gradients optimized to separate the product from unreacted starting materials and side products.
  • The reaction conditions (temperature, time, solvent) are critical to maximize yield and minimize decomposition or side reactions.
  • The hydrochloride salt form of the compound is often isolated for improved stability and handling.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Molecular Weight Key Substituents CAS Number Applications/Notes
Target : Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate ~312.4 (HCl salt) Piperidin-4-yloxymethyl, Boc-protected azetidine 2126176-76-7 Intermediate for kinase inhibitors; ether linkage enhances solubility
tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate ~246.3 Fluoromethyl, aminomethyl (geminal substituents) 1083181-23-0 Potential for CNS-targeted drugs due to fluorine’s lipophilicity
tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate ~606.7 Nitropyrimidinylamino-methyl, dibenzylamino N/A (Example 17) Intermediate for kinase inhibitors; nitro group enables further functionalization
tert-butyl 3-(cyanomethyl)-3-(pyrrolo[2,3-d]pyrimidin-4-yl)azetidine-1-carboxylate ~509.7 Cyanomethyl, pyrrolopyrimidinyl N/A JAK inhibitor precursor; bulky substituents enhance target binding
tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate ~227.3 2-Oxoethyl 152537-04-7 Ketone group increases polarity; used in conjugation reactions

Biological Activity

Tert-butyl 3-((piperidin-4-yloxy)methyl)azetidine-1-carboxylate (CAS No. 926906-42-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potentials, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256.34 g/mol
  • Storage Conditions : Recommended to be stored in a dark place at 2-8°C to maintain stability and efficacy .

Synthesis

The synthesis of this compound typically involves the reaction of piperidin derivatives with azetidine carboxylic acid derivatives. The process can vary based on the substituents used, but common methods include:

  • Nucleophilic Substitution : Utilizing piperidine as a nucleophile to attack azetidine derivatives.
  • Esterification : Formation of the ester bond between tert-butyl and the carboxylic acid moiety.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives showed potent inhibitory effects on various cancer cell lines, including:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : Demonstrated an IC₅₀ value of approximately 0.126 µM, indicating strong antiproliferative effects .
  • MCF-7 (Breast Cancer) : Exhibited selective toxicity with a selectivity index favoring cancer cells over normal cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells and arresting the cell cycle at the G2/M phase.
  • Targeting Specific Receptors : Compounds with similar structures have shown affinity for histamine H₃ receptors, suggesting potential roles in modulating neurotransmitter systems and possibly reducing tumor growth through neurochemical pathways .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC₅₀ (µM)Mechanism of Action
AntiproliferativeMDA-MB-2310.126Induces apoptosis, cell cycle arrest
AntiproliferativeMCF-70.87Selective toxicity against cancer cells
Histamine Receptor AffinityHuman H₃R16.0 - 120Modulates neurotransmitter systems

Case Studies

  • Study on Histamine H₃ Receptor Ligands : A study synthesized various derivatives that exhibited high affinity for human histamine H₃ receptors, demonstrating anticonvulsant activity in animal models . The findings suggest that modifications to the piperidine structure can enhance biological activity.
  • Anticancer Efficacy Assessment : In vivo studies involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with related compounds significantly inhibited lung metastasis compared to controls . This underscores the potential therapeutic application of such compounds in managing metastatic breast cancer.

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